molecular formula C4H8N2O3 B099573 4-Nitrobutyramide CAS No. 15473-27-5

4-Nitrobutyramide

Cat. No. B099573
CAS RN: 15473-27-5
M. Wt: 132.12 g/mol
InChI Key: CUSYXOQIPLRISK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro compounds is a topic of interest in the field of organic chemistry due to their potential pharmacological applications. Paper describes the synthesis of 4-nitrosophenyl-1,4-dihydropyridines using the classical Hantzsch 1,4-dihydropyridine synthesis. This process involves the reduction of nitro compounds to hydroxylamines and subsequent oxidation to nitroso derivatives. Although this paper does not directly address 4-nitrobutyramide, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nitro compounds is characterized by the presence of a nitro group (-NO2) attached to a carbon chain. In the case of 4-nitrobutyramide, this would involve a four-carbon chain with a nitro group attached to the terminal carbon. The papers provided do not specifically analyze the molecular structure of 4-nitrobutyramide, but they do discuss the structures of related nitro compounds, which can provide insights into the reactivity and properties of the nitro group in various chemical contexts .

Chemical Reactions Analysis

Nitro compounds are known to undergo a variety of chemical reactions, including reductions, cycloadditions, and condensations. Paper discusses the synthesis of 4-nitropyrazolidines through a 1,3-dipolar cycloaddition, which is a reaction that could be relevant to the chemistry of 4-nitrobutyramide. Paper describes the synthesis of multisubstituted 4-nitrobuta-1,3-dien-1-amines and their application in cyclocondensation reactions, indicating the versatility of nitro compounds in forming cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by the presence of the nitro group, which is electron-withdrawing and can affect the compound's acidity, reactivity, and stability. The papers provided do not offer specific data on the physical and chemical properties of 4-nitrobutyramide, but they do provide examples of how the nitro group interacts in various chemical environments, which can be extrapolated to understand the properties of 4-nitrobutyramide .

Scientific Research Applications

  • Ion-Pair HPLC Method for Quantitation of Nitrophenol Conjugates : 4-Nitrophenol, related to 4-Nitrobutyramide, is used as a model substrate to investigate drug metabolism in animal studies. A study developed an ion-pair HPLC assay for the determination of 4-Nitrophenol and its conjugates in rat intestine experiments, highlighting its utility in pharmacological and toxicological research (Almási, Fischer, & Perjési, 2006).

  • Toxicity in Methanogenic Systems : Nitrophenols, including compounds like 4-Nitrobutyramide, are used in manufacturing various products. Their effects on anaerobic systems, particularly their toxicity to acetate-utilizing methanogenic systems, have been studied, providing insights into environmental impact and wastewater treatment (Haghighi Podeh, Bhattacharya, & Qu, 1995).

  • Ecotoxicological Research with Synthetic Ecosystems : The effects of 4-Nitrophenol on aquatic macrophytes, algae, fauna, and water chemistry were studied in an outdoor synthetic ecosystem. This research provides a model for understanding the environmental impact of related nitro compounds such as 4-Nitrobutyramide (Zieris, Feind, & Huber, 1988).

  • Electrochemical Study of Flutamide : A study focused on Flutamide, which contains a nitroaromatic moiety similar to 4-Nitrobutyramide. This research provides insights into the electrochemical properties of nitroaromatic compounds and their determination in pharmaceutical forms (Álvarez-Lueje, Peña, Núñez-Vergara, & Squella, 1998).

  • Graphene-Based Catalysts for Nitro Compound Reduction : The reduction of nitro compounds to amines using graphene-based catalysts has been explored. This research is relevant for environmental remediation and industrial applications where compounds like 4-Nitrobutyramide may be involved (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

  • Biodegradation of Nitrophenol in a Sequencing Batch Reactor : The study on the biodegradation of 4-Nitrophenol in a sequencing batch reactor with aerobic-anoxic cycles provides insights into the degradation kinetics of similar nitro compounds, which is crucial for wastewater treatment and environmental protection (Tomei & Annesini, 2005).

properties

IUPAC Name

4-nitrobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYXOQIPLRISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165709
Record name Butyramide, 4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobutanamide

CAS RN

15473-27-5
Record name 4-Nitrobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15473-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyramide, 4-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyramide, 4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYRAMIDE, 4-NITRO-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of methyl 4-nitrobutyrate (8.83 g, 60 mmol) in methanol (20 mL) at 0° C. was added a solution of ammonia in methanol (7N, 30 mL). The solution was then warmed to room temperature and stirred at for 72 h. The solvent was evaporated and the residue was re-crystallized from ethyl acetate to give the title product (6.2 g, 78%). 1H NMR (acetone-d6): 6.86 (bs, NH, 1H), 6.28 (bs, NH, 1H), 4.59 (t, J=6.9 Hz, 2H), 2.36-2.30 (m, 2H), 2.28-2.20 (m, 2H).
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y MIZUNO, K TSUCHIDA, H TAMPO - Chemical and pharmaceutical …, 1984 - jstage.jst.go.jp
… ) uracil (7a), 9-(5, 6-dideoxy-6-nitro-β-D-ribo-hexofuranosyl) adenine (7b), 4-(5'-deoxyuridin-5'-yl)-4-nitrobutyronitrile (15) and 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide (20) were …
Number of citations: 19 www.jstage.jst.go.jp
D Seebach, HF Leitz - Angewandte Chemie International …, 1971 - Wiley Online Library
Experimental: 3-[o-(Benzyloxy) phenyl)-"-dimethyl-4-nitrobutyramide (6)(R= o-benzyloxy): N, N-Dimethylacetamide (75 mmol) is added to a solution of lithium diisobutylamide (from the …
Number of citations: 18 onlinelibrary.wiley.com
HZ Zhang, H Zhang, W Kemnitzer… - Journal of medicinal …, 2006 - ACS Publications
… N,N-Dimethyl-4-nitrobutyramide (2). To a solution of methyl-4-nitrobutyrate (1.0 g, 6.8 mmol) … To the reaction mixture was added a solution of N,N-dimethyl-4-nitrobutyramide (0.99 g, 6.3 …
Number of citations: 80 pubs.acs.org
JM Patterson, MW Barnes… - The Journal of Organic …, 1966 - ACS Publications
… Even with the potassium hydroxide catalyst, phenylnitromethane gave only 4-phenyl-4-nitrobutyramide. Although the cyanoethylation of phenylnitromethane has been reported to …
Number of citations: 5 pubs.acs.org
S Wakamatsu, K Shimo - The Journal of Organic Chemistry, 1962 - ACS Publications
… The corresponding amides of both products, 4-nitrobutyramide (mp 88-89.5 from benzene) and 4-nitropimelamide(mp 141-142.5 from ethanol-water), were …
Number of citations: 12 pubs.acs.org
J Corse, W Gaffield, RE Lundin - Journal of plant growth regulation, 1983 - Springer
(±)-Dihydrozeatin was synthesized in a 3-step synthesis by: (1) a Michael condensation of methyl methacrylate with nitromethane to give (±) - methyl 2 - methyl - 4 - nitrobutyrate, which …
Number of citations: 4 link.springer.com
CP Forbes, WJ Schoeman, HF Strauss… - Journal of the …, 1980 - pubs.rsc.org
The substituted arylacetaldehyde 2-(p-methoxyphenyl)-5-dimethylaminobutanol (1a) is shown to serve as a precursor in the total synthesis of the seco-mesembrane alkaloid (±)-O-…
Number of citations: 4 pubs.rsc.org
Y MIZUNO, K TSUCHIDA… - Chemischer …, 1985 - Wiley Online Library
Number of citations: 0
V Ehrig, D Seebach - Chemische Berichte, 1975 - Wiley Online Library
Doppelt und dreifach metallierte (Na⊕, Li⊕) Carbonylverbindungen wie sek. Acetamide, Acetylacetaldehyd, Acetylaceton, 2‐Acetylcycloalkanone, Acetessigester und 3,5‐…

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